molecular formula C21H22O5 B371117 Diethyl 2-benzoyl-3-phenylsuccinate

Diethyl 2-benzoyl-3-phenylsuccinate

Cat. No.: B371117
M. Wt: 354.4g/mol
InChI Key: APVBVGRNUYTIGF-UHFFFAOYSA-N
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Description

Diethyl 2-benzoyl-3-phenylsuccinate is a substituted succinate ester characterized by a benzoyl group at position 2 and a phenyl group at position 3 of the succinate backbone. Its structure (C20H20O5) includes ester functionalities, aromatic rings, and a central four-carbon chain, making it a versatile intermediate in organic synthesis and pharmaceutical research. The benzoyl and phenyl substituents likely enhance steric bulk and π-π interactions, influencing reactivity and physical properties compared to simpler succinate esters.

Properties

Molecular Formula

C21H22O5

Molecular Weight

354.4g/mol

IUPAC Name

diethyl 2-benzoyl-3-phenylbutanedioate

InChI

InChI=1S/C21H22O5/c1-3-25-20(23)17(15-11-7-5-8-12-15)18(21(24)26-4-2)19(22)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3

InChI Key

APVBVGRNUYTIGF-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Diethyl 2-Benzoyl-3-Phenylsuccinate

  • Molecular Formula : C20H20O5
  • Functional Groups : Two ethyl esters, one benzoyl group, one phenyl group.

Diethyl Succinate

  • Molecular Formula : C8H14O4
  • Functional Groups : Two ethyl esters.
  • Key Features: Simpler structure with high solubility in water and organic solvents (e.g., ethanol, ether). Used as a flavoring agent (FEMA 2377) due to its pleasant odor.

Dimethyl 2-(3-Methoxybenzoyl)Succinate

  • Molecular Formula : C14H16O6
  • Functional Groups : Two methyl esters, one 3-methoxybenzoyl group.
  • Key Features : Methoxy group introduces electron-donating effects, altering electronic properties compared to the benzoyl group in the target compound.

Caffeic Acid

  • Molecular Formula : C9H8O4
  • Functional Groups : Carboxylic acid, catechol (dihydroxyphenyl) group.
  • Key Features : Polar, acidic, and antioxidant properties; structurally distinct but shares aromaticity with the target compound.
Physical and Chemical Properties
Property This compound* Diethyl Succinate Dimethyl 2-(3-Methoxybenzoyl)Succinate Caffeic Acid
Molecular Weight (g/mol) 340.37 174.20 280.28 180.16
Melting Point (°C) Not reported 216–217 Not reported 223–225 (decomp.)
Boiling Point (°C) Not reported ~80 Not reported Decomposes
Solubility Likely low in water; high in organics Soluble in water, organics Not reported Soluble in polar solvents
Applications Synthetic intermediate Flavoring agent Research chemical Antioxidant, pharmaceutical

*Inferred from structural analogs due to lack of direct data.

Research Findings and Trends

  • Substituent Effects : Bulky aromatic groups in succinate derivatives reduce solubility but improve thermal stability. For example, diethyl succinate has a boiling point of ~80°C , while the target compound’s higher molecular weight suggests a significantly elevated boiling point.
  • Synthetic Applications : this compound’s structure makes it a candidate for asymmetric catalysis or as a chiral building block, though specific studies are lacking. In contrast, diethyl succinate is industrially produced for food additives .
  • Biological Activity : Caffeic acid’s antioxidant properties highlight how aromatic substituents influence bioactivity, suggesting the target compound could be modified for similar applications.

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